2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-6-4-5-10(9-11)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |
InChI Key |
KGWIVOMAEFWRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 3-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under appropriate conditions, such as in the presence of a base or catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the acetic acid moiety may yield an alcohol.
Scientific Research Applications
Pharmaceutical Development
The unique structure of 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid makes it a candidate for developing new drugs targeting neurological disorders. Its potential applications include:
- Neurological Disorders : The compound has been studied for its interactions with various receptors in the central nervous system, suggesting potential efficacy in treating conditions like epilepsy and anxiety disorders.
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects in animal models, indicating that this compound may exhibit similar properties .
Research indicates that compounds with similar structures to this compound may interact with neurotransmitter systems and influence various biological pathways:
- Anticonvulsant Mechanism : Studies have demonstrated that related compounds can modulate voltage-gated sodium and calcium channels, which are crucial for neuronal excitability and seizure activity .
- Analgesic Properties : Some derivatives have been evaluated for analgesic activity, showing promise in models of tonic pain without impairing motor coordination .
Case Studies and Research Findings
Research has documented various studies focusing on the synthesis and biological evaluation of related compounds. For instance:
- Synthesis and Evaluation : A study synthesized new derivatives based on pyrrolidine structures and evaluated their anticonvulsant activity through various animal models. The findings indicated significant protective effects against seizures, suggesting that modifications to the pyrrolidine structure can enhance pharmacological activity .
- Binding Studies : In vitro binding studies have shown that similar compounds can influence neurotransmitter receptors, providing insights into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Receptor Binding
Key structural analogs and their pharmacological profiles are compared below:
Key Observations :
Functional Activity and Selectivity
Opioid Receptor Modulation
- κ-Opioid Agonists : U-69,593 and spiradoline () exhibit full substitution (>90%) in monkeys trained to discriminate ethylketocyclazocine (EKC), indicating potent κ-agonist activity.
- κ-Opioid Antagonists: Compound 25 () demonstrates high κ selectivity (Kᵢ = 0.565 nM vs. μ = 35.8 nM, δ = 211 nM) and antagonizes GTP-γ-S binding, suggesting non-competitive mechanisms .
Non-Opioid Targets
Pharmacokinetic and Pharmacodynamic Profiles
- Duration of Action: reveals that κ-opioid antagonists with pyrrolidine moieties (e.g., JDTic, nor-BNI) exhibit prolonged durations (>24 h) due to c-Jun N-terminal kinase-1 (JNK1) activation. Compounds lacking JNK1 activation (e.g., PF-4455242) have shorter durations .
- Respiratory Effects : U-50,488 (pyrrolidine analog) shows minimal respiratory depression, while U-69,593 reduces respiratory volume by >60%, highlighting substituent-dependent safety profiles .
Therapeutic Potential
- Anticancer Activity : Coumarin-pyrrolidine hybrids () induce apoptosis via Bax/Bcl-2 modulation, a mechanism possibly relevant to the target compound if modified with cytotoxic substituents .
Biological Activity
2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound that combines a methoxyphenyl group with a pyrrolidine moiety. This unique structural configuration suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- GABA Receptors : Similar compounds have shown the ability to modulate γ-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission and have implications in anxiety and epilepsy.
- Kinase Inhibition : Compounds with analogous structures have demonstrated nanomolar activity against certain kinases, suggesting potential applications in cancer therapy.
- Cholinesterase Inhibition : Research indicates that derivatives of this compound may exhibit inhibition against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : The presence of the pyrrolidine ring is significant for binding to biological targets involved in pain and inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that similar pyrrolidine derivatives possess antibacterial and antifungal activities, indicating potential therapeutic applications .
Data Table: Biological Activities Overview
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of pyrrolidine derivatives found that compounds similar to this compound demonstrated significant inhibition of AChE with IC50 values indicating strong potential for treating Alzheimer's disease. Molecular docking studies suggested effective binding to both the peripheral anionic site (PAS) and catalytic anionic site (CAS) regions of AChE .
Case Study 2: Antimicrobial Activity
In vitro tests on pyrrolidine derivatives revealed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to range from 0.0039 to 0.025 mg/mL, showcasing the potential for therapeutic development in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and acid coupling. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for pyrrolidine ring formation .
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions, while room temperature is optimal for cyclization .
- Catalysts : Use of coupling agents like EDC/HOBt improves ester-to-acid conversion efficiency .
Yield optimization (70–85%) requires iterative purification via flash chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic shifts for the methoxyphenyl group (δ 3.8 ppm for OCH) and pyrrolidine protons (δ 2.5–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve impurities, while ESI-MS provides accurate mass confirmation (expected [M+H] at m/z 264.1) .
- IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1720 cm) and aromatic C-O (1250 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers design experiments to determine the compound’s binding affinity with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K) at varying compound concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the protein solution .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the methoxyphenyl group and hydrophobic pockets .
Q. How can structural analogs of this compound resolve contradictions in pharmacological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications (e.g., replacing methoxy with halogens or varying pyrrolidine substituents) to identify critical pharmacophores .
- Meta-Analysis of Data : Cross-reference IC values from assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to isolate confounding variables .
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve discrepancies in binding modes observed in docking studies .
Q. What strategies mitigate stability issues (e.g., hydrolysis) during in vitro and in vivo studies?
- Methodological Answer :
- pH Optimization : Use buffered solutions (pH 6.5–7.4) to stabilize the carboxylic acid moiety against degradation .
- Prodrug Design : Convert the acid to an ester prodrug (e.g., methyl ester) for improved plasma stability, with enzymatic reconversion in target tissues .
- Accelerated Stability Testing : Perform LC-MS stability assays under stress conditions (40°C, 75% humidity) to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification to measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
- Co-Solvency Studies : Test binary solvent systems (e.g., water/ethanol) to identify formulations that enhance solubility without precipitation .
- Molecular Dynamics Simulations : Model solvation free energy to predict solvent interactions, guided by LogP values (experimental vs. computed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
